molecular formula C24H17BrN4O2 B2512274 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291846-58-6

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No.: B2512274
CAS No.: 1291846-58-6
M. Wt: 473.33
InChI Key: JWJJXGINBBSBSG-UHFFFAOYSA-N
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Description

The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl group and a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2/c1-14-11-12-16(13-15(14)2)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJJXGINBBSBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a complex organic molecule that features both phthalazinone and oxadiazole moieties. These structural components suggest a potential for diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H17BrN4O2C_{24}H_{17}BrN_{4}O_{2}, and its structure can be represented as follows:

Structure 4 3 2 bromophenyl 1 2 4 oxadiazol 5 yl 2 3 4 dimethylphenyl phthalazin 1 2H one\text{Structure }\text{4 3 2 bromophenyl 1 2 4 oxadiazol 5 yl 2 3 4 dimethylphenyl phthalazin 1 2H one}

This compound contains:

  • A bicyclic phthalazinone core , known for its diverse pharmacological activities.
  • A 1,2,4-oxadiazole ring , which is associated with various biological functions.

Antitumor Activity

The structural characteristics of phthalazinones indicate potential antitumor activity . Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The introduction of bromine and other substituents may further modulate these effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A possible synthetic route includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the bromophenyl and dimethylphenyl groups.
  • Final modifications to yield the desired phthalazinone structure.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Related phthalazinones demonstrated effective inhibition against Gram-positive bacteria, suggesting similar potential for the target compound .
Antitumor Mechanisms Compounds with structural similarities have been shown to induce apoptosis in cancer cells, indicating a pathway that could be explored for this compound .
Binding Affinity Studies Interaction studies with enzymes or receptors involved in disease pathways could provide insights into the mechanism of action .

Although specific literature on this compound's mechanism is sparse, it is hypothesized that:

  • The oxadiazole ring may participate in electron-withdrawing interactions, enhancing binding affinity to biological targets.
  • The bromine substituent could influence the reactivity and interaction profiles within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The target compound’s 2-bromophenyl substituent on the oxadiazole ring distinguishes it from analogues with bromine in other positions (e.g., 3-bromo or 4-bromo ). For instance:

  • 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS 1291847-58-9) has a meta-bromo substituent, reducing steric hindrance compared to the ortho-bromo group in the target compound .
  • 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one (CAS 1291862-31-1) features a para-bromo group and a methylthio substituent, which introduces sulfur-based electron donation, contrasting with the electron-withdrawing bromine in the target compound .
Table 1: Substituent Effects on Key Analogues
Compound ID Oxadiazole Substituent Phthalazinone Substituent Molecular Weight Key Electronic/Structural Features
Target Compound 2-Bromophenyl 3,4-Dimethylphenyl ~470 (estimated) Ortho-bromo (steric hindrance), dimethyl (electron-donating)
CAS 1291847-58-9 3-Bromophenyl 3,4-Dimethylphenyl 473.33 Meta-bromo (reduced steric effects)
CAS 1291862-31-1 4-Bromophenyl 3-(Methylthio)phenyl 491.4 Para-bromo, thioether (electron-rich)
CAS 1189870-46-9 2-Bromophenyl (via methyl linker) Phenyl 459.3 Methyl linker increases flexibility
CAS 1207035-43-5 3,4,5-Trimethoxyphenyl 3-Methylphenyl 470.48 Methoxy groups (polar, hydrophilic)

Structural Modifications and Physicochemical Properties

  • Linker Variations: The compound 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one (CAS 1189870-46-9) introduces a methylene bridge between the oxadiazole and phthalazinone, increasing conformational flexibility compared to the direct linkage in the target compound .

Research Implications

  • Steric Effects : The ortho-bromo substituent in the target compound may hinder rotational freedom or binding to biological targets compared to meta/para-bromo analogues.
  • Pharmacokinetics : Higher molecular weights (e.g., 491.4 in CAS 1291862-31-1) may influence solubility and bioavailability compared to the target compound .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYield
12-Bromobenzonitrile, NH₂OH·HCl, POCl₃, 80°C, 6hOxadiazole ring formation65–75%
2Phthalic anhydride, hydrazine hydrate, ethanol, refluxPhthalazinone core synthesis70–80%
3Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12hCoupling of oxadiazole and phthalazinone50–60%

What characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question
A combination of spectroscopic, chromatographic, and crystallographic methods is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons, oxadiazole CH) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography : For unambiguous structural elucidation. SHELXL or OLEX2 software can refine crystallographic data .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Q. Key Data :

  • ¹H NMR (DMSO-d₆) : δ 8.2–7.3 (m, aromatic H), 2.4 (s, CH₃) .
  • HRMS (ESI+) : m/z [M+H]⁺ calculated for C₂₆H₂₀BrN₃O₂: 510.07; observed: 510.05 .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question
Optimization involves systematic variation of parameters:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reactions but may require rigorous drying .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve cross-coupling efficiency .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 120°C, 30 min vs. 12h conventional) .
  • Workup Strategies : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) to isolate pure product .

Q. Case Study :

  • Increasing Pd catalyst loading from 2 mol% to 5 mol% improved coupling yield from 50% to 68% .

How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

Advanced Research Question
Discrepancies arise from twinning, disorder, or poor data quality. Mitigation strategies include:

  • Data Reprocessing : Use SHELXL or OLEX2 to refine models with different space groups (e.g., P2₁/c vs. P-1) .
  • Twinned Data Analysis : Implement HKLF5 format in SHELXL to handle twinning .
  • Validation Tools : CheckCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .

Example :
A study on a similar oxadiazole derivative resolved space group ambiguity by comparing R-factors for P2₁ (R = 0.045) and Pna2₁ (R = 0.052), favoring P2₁ .

What computational methods predict the biological activity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinase ATP-binding sites) .
  • QSAR Models : Train models using oxadiazole derivative libraries to correlate substituents with antimicrobial IC₅₀ values .

Case Study :
DFT analysis of a triazole-oxadiazole hybrid revealed a HOMO-LUMO gap of 3.8 eV, correlating with observed antibacterial activity .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Advanced Research Question
SAR strategies include:

  • Substituent Variation : Replace bromophenyl with electron-withdrawing groups (e.g., NO₂) to enhance target binding .
  • Bioisosteric Replacement : Swap oxadiazole with 1,2,3-triazole to improve metabolic stability .
  • In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7) to identify potency trends .

Example :
A FLAP inhibitor study showed that methyl substitution on oxadiazole improved binding (IC₅₀ = 8 nM vs. 25 nM for unsubstituted) .

What experimental approaches validate potential mechanisms of action in biological systems?

Advanced Research Question

  • Enzyme Assays : Measure inhibition of 5-lipoxygenase (5-LOX) or COX-2 using spectrophotometric methods .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY) to track compound localization .
  • Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis genes) .

Data Interpretation :
A 1 µM dose reduced LTB₄ production in human whole blood by 80%, suggesting FLAP inhibition .

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